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Compound of Interest

Compound Name: Linerixibat

Cat. No.: B607791 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a centralized resource for understanding and navigating potential drug-drug

interactions (DDIs) with linerixibat. The information is presented in a question-and-answer

format to directly address specific issues that may be encountered during experimental design

and execution.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for linerixibat and how might this influence its

drug-drug interaction potential?

A1: Linerixibat is an inhibitor of the ileal bile acid transporter (IBAT), also known as the apical

sodium-dependent bile acid transporter (ASBT).[1] By blocking this transporter in the terminal

ileum, linerixibat reduces the reabsorption of bile acids, leading to their increased fecal

excretion.[2] This mechanism of action primarily affects the enterohepatic circulation of bile

acids. Due to its targeted action in the gastrointestinal tract and minimal systemic absorption,

the potential for systemic drug-drug interactions is generally considered low.

Q2: What is known about the metabolism of linerixibat and its potential for CYP-mediated drug

interactions?

A2: A human absorption, metabolism, and excretion (AME) study has demonstrated that

linerixibat has very low absolute oral bioavailability (0.05%) due to minimal absorption from

the gastrointestinal tract. The small amount of linerixibat that is absorbed is predominantly
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eliminated unchanged. Approximately 80% of an intravenous dose is excreted via the

biliary/fecal route as the parent drug, with the remaining 20% excreted unchanged in the urine.

[1] Interestingly, while in vitro studies initially predicted rapid hepatic clearance via cytochrome

P450 3A4 (CYP3A4), the human in vivo data show that linerixibat is minimally metabolized.[1]

This suggests a low likelihood of linerixibat being a victim or perpetrator of clinically significant

drug interactions involving the inhibition or induction of CYP enzymes.

Q3: Has a drug-drug interaction study been conducted between linerixibat and obeticholic

acid (OCA)?

A3: Yes, a clinical drug-drug interaction study has been conducted to investigate the effect of

linerixibat on the plasma concentrations of obeticholic acid and its conjugates in healthy

participants.[3] This is relevant as both drugs may be used in the treatment of Primary Biliary

Cholangitis (PBC).

Q4: What is the design of the linerixibat and obeticholic acid (OCA) drug-drug interaction

study?

A4: The study was an open-label, single-sequence crossover trial. In Part A, approximately 19

healthy participants received once-daily doses of OCA from day 1 to day 37, with twice-daily

doses of linerixibat administered from day 20 to day 38. An optional Part B with a similar

design involved once-daily dosing of both OCA and linerixibat with a 12-hour gap between

administrations.

Q5: What were the quantitative results of the linerixibat and obeticholic acid (OCA) interaction

study?

A5: The detailed quantitative pharmacokinetic results from this study, such as the geometric

mean ratios for AUC and Cmax of obeticholic acid and its conjugates with and without

linerixibat co-administration, have not been made publicly available in the reviewed literature.

Researchers should consult the official study publications or contact the sponsor

(GlaxoSmithKline) for specific data.

Q6: Does linerixibat have the potential for transporter-mediated drug interactions?

A6: Recent in vitro research has shown that linerixibat can inhibit the hepatic drug transporters

OATP1B1, OATP1B3, and OATP2B1, with IC50 values ranging from 1.6 to 29 µM. This
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suggests a potential for linerixibat to affect the pharmacokinetics of drugs that are substrates

of these transporters. However, the clinical relevance of these in vitro findings is yet to be fully

established, especially considering linerixibat's low systemic exposure.
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Issue Encountered Potential Cause Recommended Action

Unexpected changes in the

pharmacokinetics of a co-

administered OATP1B1/1B3

substrate (e.g., statins, certain

antidiabetic agents).

In vitro data suggests

linerixibat can inhibit OATP1B1

and OATP1B3. Although

linerixibat has low systemic

absorption, high local

concentrations in the gut may

have downstream effects, or

minimal systemic

concentrations could still

impact highly sensitive

transporters.

Carefully review the

substrate's pharmacokinetic

profile. Consider if the

observed changes are

clinically significant. If

designing a new study,

incorporate appropriate

pharmacokinetic sampling to

monitor the substrate's

exposure.

Co-administration of linerixibat

with ursodeoxycholic acid

(UDCA) leads to altered levels

of UDCA conjugates.

Linerixibat does not

significantly interact with the

absorption of UDCA itself, as

UDCA is not a substrate for

IBAT. However, the conjugated

forms of UDCA, glyco-UDCA

(GUDCA) and tauro-UDCA

(TUDCA), are transported by

IBAT. Inhibition of IBAT by

linerixibat can lead to a

decrease in the serum

concentrations of these

conjugates.

This is an expected

pharmacological interaction.

Monitor clinical efficacy and

bile acid profiles. The clinical

significance of altered UDCA

conjugate levels is currently

not fully understood.

Diarrhea is observed as a

more frequent adverse event

when linerixibat is co-

administered with other

medications.

Diarrhea is a known and

common adverse event

associated with linerixibat,

resulting from its mechanism of

action (increased bile acids in

the colon). This is likely to be

an additive effect rather than a

drug-drug interaction.

This is an expected side effect

of linerixibat treatment. Dose

adjustments of linerixibat or

management of diarrhea

symptoms should be

considered based on the

clinical trial protocol or

prescribing information.
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Data Presentation
Table 1: Summary of Linerixibat Drug-Drug Interaction Studies

Interacting Drug Study Design Population Key Findings Reference

Obeticholic Acid

(OCA)

Open-label,

single-sequence

crossover

Healthy

Volunteers

Study conducted

to assess the

effect of

linerixibat on

OCA plasma

concentrations.

Quantitative

results on

pharmacokinetic

parameters

(AUC, Cmax) are

not yet publicly

detailed.

Ursodeoxycholic

Acid (UDCA)

Double-blind,

randomized,

placebo-

controlled,

crossover

Patients with

Primary Biliary

Cholangitis

No significant

interaction with

UDCA

absorption.

Serum

concentrations of

GUDCA and

TUDCA (IBAT

substrates) were

decreased.

Table 2: In Vitro Transporter Inhibition Profile of Linerixibat

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b607791?utm_src=pdf-body
https://www.benchchem.com/product/b607791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transporter Effect
IC50 Range

(µM)

Potential

Clinical

Relevance

Reference

OATP1B1 Inhibition 1.6 - 29

May alter the

pharmacokinetic

s of OATP1B1

substrates.

Clinical

significance is

yet to be

determined due

to low systemic

exposure of

linerixibat.

OATP1B3 Inhibition 1.6 - 29

May alter the

pharmacokinetic

s of OATP1B3

substrates.

Clinical

significance is

yet to be

determined.

OATP2B1 Inhibition 1.6 - 29

May alter the

pharmacokinetic

s of OATP2B1

substrates.

Clinical

significance is

yet to be

determined.

Experimental Protocols
Protocol 1: Linerixibat and Obeticholic Acid Drug-Drug Interaction Study
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Title: An open-label, single sequence crossover, drug interaction study to investigate the

effect of linerixibat (GSK2330672) on plasma concentrations of obeticholic acid and

conjugates in healthy participants.

Study Design: A single-center, open-label, single-sequence crossover study.

Participants: Approximately 19 healthy adult volunteers.

Methodology:

Part A:

Participants were administered obeticholic acid (10 mg) once daily from Day 1 to Day

37.

Linerixibat (45 mg) was administered twice daily from Day 20 to Day 37, with a single

45 mg dose on Day 38.

Pharmacokinetic blood samples for obeticholic acid and its conjugates were collected at

predefined time points before and after linerixibat co-administration to assess changes

in exposure (AUC and Cmax).

Optional Part B:

A similar cohort of participants received once-daily obeticholic acid and once-daily

linerixibat for 37 days, with a 12-hour interval between the administrations of the two

drugs.

Primary Outcome: To assess the effect of linerixibat on the plasma concentrations of

obeticholic acid and its conjugates.
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Oral Linerixibat Gastrointestinal Tract

Minimal Absorption
(Fabs = 0.167%)

Feces
(>99% as unchanged drug)

Unabsorbed Drug

Systemic Circulation Minimal Metabolism
(In vivo) Excretion

Biliary Excretion
(~80% of IV dose as unchanged drug)

Renal Excretion
(~20% of IV dose as unchanged drug)

Urine
(<0.04% of oral dose)

Click to download full resolution via product page

Caption: Metabolic pathway of orally administered linerixibat.
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Period 1: OCA Alone

Period 2: OCA + Linerixibat

Days 1-19:
Administer OCA once daily

Pharmacokinetic Sampling
(Baseline OCA exposure)

Days 20-37:
Administer OCA once daily

+ Linerixibat twice daily

Pharmacokinetic Sampling
(OCA exposure with Linerixibat)

End of Study

Screening & Enrollment

Click to download full resolution via product page

Caption: Experimental workflow for the linerixibat and OCA DDI study.
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[https://www.benchchem.com/product/b607791#linerixibat-drug-drug-interaction-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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